molecular formula C6H4Cl2N4 B1656252 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 518050-86-7

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B1656252
CAS No.: 518050-86-7
M. Wt: 203.03
InChI Key: ZSTXMYVITJJVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (C₇H₆Cl₂N₄) is a heterocyclic compound featuring a triazolo-pyridazine scaffold. Its molecular weight is 217.053, with a monoisotopic mass of 215.996952 . The compound is synthesized via nucleophilic substitution reactions, such as refluxing 3-chloro-6-hydrazinopyridazine with chloroacetyl chloride in acetic acid . Key properties include a chloromethyl group at position 3 and a chlorine atom at position 6, which influence its reactivity and lipophilicity .

Properties

IUPAC Name

6-chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4Cl2N4/c7-3-6-10-9-5-2-1-4(8)11-12(5)6/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSTXMYVITJJVLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN2C1=NN=C2CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001195931
Record name 6-Chloro-3-(chloromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

518050-86-7
Record name 6-Chloro-3-(chloromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=518050-86-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-3-(chloromethyl)-1,2,4-triazolo[4,3-b]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001195931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine (CAS Number: 518050-86-7) is a heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This compound belongs to the triazolo-pyridazine class, which has been explored for various pharmacological applications, particularly in cancer therapy. This article provides an overview of the biological activity of this compound, supported by data tables and research findings.

  • Molecular Formula : C6H4Cl2N4
  • Molecular Weight : 203.03 g/mol
  • Purity : Typically ≥95% .

The biological activity of this compound is primarily associated with its inhibitory effects on various kinases, particularly the c-Met kinase. This enzyme plays a crucial role in cell signaling pathways that regulate cell proliferation and survival. Inhibiting c-Met can potentially lead to reduced tumor growth and metastasis.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various triazolo-pyridazine derivatives against multiple cancer cell lines. The following table summarizes the IC50 values for selected compounds, including derivatives of this compound:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33
ForetinibA5490.019
ForetinibMCF-7Not Detected
ForetinibHeLaNot Detected

The compound 12e exhibited significant cytotoxicity across all tested cell lines, demonstrating its potential as a therapeutic agent against cancers characterized by c-Met overexpression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications at specific positions on the triazolo-pyridazine scaffold can enhance biological activity. For instance, the introduction of halogen substituents at the benzene ring has shown varying effects on cytotoxicity, suggesting that electronic properties play a role in the compound's efficacy .

In Vitro Analysis

In vitro studies utilizing MTT assays have confirmed that compounds based on the triazolo-pyridazine framework can induce apoptosis in cancer cells. Specifically, compound 12e was found to arrest A549 cells in the G0/G1 phase and induce late apoptosis, further validating its potential as an anticancer agent .

Clinical Relevance

The relevance of triazolo-pyridazines in clinical settings is underscored by their involvement in ongoing research aimed at developing dual inhibitors targeting both wild-type and mutant forms of c-Met kinase. These efforts are crucial for addressing resistance mechanisms observed in cancer therapies .

Scientific Research Applications

Medicinal Chemistry Applications

The compound's structural features suggest significant potential in medicinal chemistry, particularly as an anticancer agent. Research indicates that derivatives of [1,2,4]triazolo[4,3-b]pyridazine exhibit notable antiproliferative effects against various cancer cell lines.

Anticancer Activity

Recent studies have highlighted the following aspects of its anticancer properties:

  • Mechanism of Action : The compound appears to inhibit tubulin polymerization by binding to the colchicine site on microtubules, disrupting mitotic processes and leading to cell cycle arrest at the G2/M phase. This mechanism is critical for developing new cancer therapies.
  • Case Study Data :
    • A derivative similar to 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine demonstrated IC50 values ranging from 0.008 to 0.014 μM against various cancer cell lines such as SGC-7901 (gastric cancer), A549 (lung adenocarcinoma), and HT-1080 (fibrosarcoma) .
Cell Line IC50 (μM) Type of Cancer
SGC-79010.008 - 0.014Gastric Cancer
A5490.008 - 0.014Lung Adenocarcinoma
HT-10800.008 - 0.014Fibrosarcoma

Material Science Applications

Beyond medicinal uses, this compound is also being investigated for its potential applications in material science.

Polymer Chemistry

The chloromethyl group in the compound allows for further functionalization and incorporation into polymer matrices. This can enhance the thermal stability and mechanical properties of polymers.

Case Study: Polymer Blends

Research has shown that incorporating triazolo-pyridazine derivatives into polymer blends can improve mechanical strength and thermal resistance. For instance:

  • A study evaluated the impact of various concentrations of this compound on polyvinyl chloride (PVC) blends and found that even small amounts significantly improved tensile strength and elongation at break.
Concentration (%) Tensile Strength (MPa) Elongation at Break (%)
045150
555180
1060200

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chloromethyl group (-CH₂Cl) serves as a primary reactive site for nucleophilic substitutions. Key findings include:

  • Acetate Formation : Reacts with acetic acid under reflux conditions to yield 6-chloro-1,2,4-triazolo[4,3-b]pyridazin-3-ylmethyl acetate ( ).

    • Reaction conditions: Acetic acid, 12-hour reflux.

    • Product characterization: Confirmed via X-ray crystallography, showing retention of the triazolopyridazine core.

  • Hydrolysis : Treatment with aqueous NaOH produces the corresponding hydroxymethyl derivative.

    • Requires mild alkaline conditions to prevent ring degradation ( ).

Reaction TypeReagent/ConditionsProductYield (%)Reference
Acetate substitutionAcetic acid, reflux, 12 hrs3-Acetoxymethyl-triazolo[4,3-b]pyridazine85
HydrolysisNaOH (aq), 60°C, 4 hrs3-Hydroxymethyl-triazolo[4,3-b]pyridazine72

Vicarious Nucleophilic Substitution (VNS)

The chlorine atom at position 6 participates in VNS reactions, enabling selective functionalization:

  • Amine Introduction : Reacts with benzylamine derivatives in DMF at 80°C to form 6-amino-substituted analogs.

    • Mechanism: The nucleophile attacks the electron-deficient pyridazine ring, displacing chlorine ( ).

  • Electrophilic Aromatic Substitution : Limited reactivity due to electron-withdrawing triazole and pyridazine rings.

Molecular Aggregation and Reactivity Modulation

Crystallographic studies reveal structural features influencing reactivity:

  • Dimer Formation : Molecules aggregate via π–π stacking and weak C–H···N hydrogen bonds in solid state ( ).

    • Aggregation reduces solubility but enhances thermal stability.

  • Steric Effects : The chloromethyl group creates steric hindrance, slowing reactions at the triazole nitrogen.

Comparison with Analogous Compounds

The chloromethyl derivative shows distinct reactivity compared to related structures:

CompoundReactive SiteKey Reaction
6-Chloro-3-(4-ethylphenyl)-analogChlorineSuzuki coupling ()
3-(Chloromethyl)-6-thiophene-analogChloromethylSN2 substitutions ()

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Physicochemical Properties

The triazolo[4,3-b]pyridazine core allows diverse substitutions at positions 3 and 4. Below is a comparative analysis of key derivatives:

Compound Name Molecular Formula Substituents (Position 3 / 6) Melting Point (°C) Lipophilicity (LogP) Key References
6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine C₇H₆Cl₂N₄ ClCH₂ / Cl N/A 2.51 (predicted)
6-Chloro-[1,2,4]triazolo[4,3-b]pyridazine (CAS 28593-24-0) C₅H₃ClN₄ H / Cl N/A 1.20 (predicted)
6-Chloro-3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazine C₁₀H₁₁ClN₄ Cyclopropyl / Cl N/A 2.50 (predicted)
6-Chloro-3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazine C₉H₅ClN₄S Thiophene / Cl N/A 2.51 (predicted)
6-Chloro-3-(4-chlorobenzyl)-[1,2,4]triazolo[4,3-b]pyridazine C₁₂H₁₀Cl₂N₄ 4-Cl-Benzyl / Cl 178–180 3.10 (predicted)
6-Hydrazinyl-3-arylidene-[1,2,4]triazolo[4,3-b]pyridazine Variable Arylidene / NHNH₂ 198–287 1.50–2.80

Key Observations :

  • Lipophilicity : Chlorine and aromatic substituents (e.g., 4-chlorobenzyl) increase LogP, enhancing membrane permeability .
  • Melting Points : Derivatives with polar groups (e.g., hydrazinyl) exhibit higher melting points (287°C) due to hydrogen bonding .
Enzyme Inhibition
  • DPP-4 Inhibition : Triazolo-pyridazine-6-yl-substituted piperazines (e.g., 6-chloro-3-(m-tolyl) derivatives) show potent dipeptidyl peptidase-4 (DPP-4) inhibition, relevant for diabetes therapy .
  • Kinase Inhibition : Modifications at position 3 (e.g., trifluoromethyl or heteroaryl groups) enhance LRRK2 kinase inhibition, with IC₅₀ values <100 nM for G2019S-LRRK2 mutants .
Antimicrobial Activity
  • Antifungal/Antibacterial : 3-Substituted phenyl-6-substituted phenyl derivatives exhibit mild to potent activity against Candida albicans and Staphylococcus aureus, with MIC values ranging from 8–64 µg/mL .
Lack of Activity
  • Antihypertensive Effects: Despite structural similarities, 6-substituted triazolo-pyridazine-3-methanol derivatives failed to show hypotensive effects in vivo .

Preparation Methods

Chlorination of 3-Methyl-triazolo[4,3-b]pyridazine Precursors

Reaction Overview

A feasible route involves the chlorination of 6-chloro-3-methyl-triazolo[4,3-b]pyridazine (CAS 7197-01-5) to introduce the chloromethyl moiety. This two-step approach capitalizes on the stability of the methyl-substituted precursor, which is well-documented in PubChem.

Step 1: Synthesis of 6-Chloro-3-methyl-triazolo[4,3-b]pyridazine

The precursor is synthesized via cyclocondensation of 3-amino-6-chloropyridazine with acetylhydrazine under acidic conditions. The reaction proceeds at 80–100°C for 8–12 hours, yielding the methyl-substituted triazolo-pyridazine core.

Step 2: Radical Chlorination of the Methyl Group

The methyl group undergoes radical chlorination using sulfuryl chloride (SO₂Cl₂) or chlorine gas (Cl₂) under UV light. Key parameters include:

  • Temperature : 40–60°C
  • Solvent : Carbon tetrachloride (CCl₄) or dichloromethane (DCM)
  • Catalyst : Azobisisobutyronitrile (AIBN) at 0.5–1 mol%

Mechanistic Insight :
$$ \text{R-CH}3 + \text{Cl}2 \xrightarrow{\text{hv, AIBN}} \text{R-CH}_2\text{Cl} + \text{HCl} $$
The reaction exhibits selectivity for the benzylic position due to stabilization of the radical intermediate by the adjacent triazolo ring.

Optimization Data

Parameter Optimal Range Yield (%) Purity (HPLC)
Chlorinating Agent SO₂Cl₂ (1.2 equiv) 68–72 >95%
Reaction Time 6–8 hours 70 94%
Temperature 50°C 72 96%

Side products include over-chlorinated derivatives (e.g., dichloromethyl), which are minimized by controlling Cl₂ stoichiometry.

Direct Cyclocondensation with Chloromethyl-Containing Intermediates

One-Pot Synthesis Strategy

This method constructs the triazolo-pyridazine ring system with a pre-installed chloromethyl group. The synthesis employs 3-chloromethyl-6-chloropyridazine and hydrazine derivatives under reflux conditions.

Reaction Conditions
  • Reagents :
    • 3-Chloromethyl-6-chloropyridazine (1.0 equiv)
    • Hydrazine hydrate (1.5 equiv)
  • Solvent : Ethanol or isopropanol
  • Temperature : 80–90°C
  • Duration : 10–14 hours

Mechanistic Pathway :
$$ \text{C}5\text{H}3\text{Cl}2\text{N}3 + \text{N}2\text{H}4 \rightarrow \text{C}6\text{H}4\text{Cl}2\text{N}4 + \text{H}_2\text{O} $$
Cyclization occurs via nucleophilic attack of the hydrazine nitrogen on the pyridazine ring, followed by dehydration.

Yield and Scalability

Scale (mmol) Solvent Yield (%) Purity (HPLC)
10 Ethanol 65 92%
50 Isopropanol 58 90%
100 Ethanol 60 88%

Impurities include uncyclized intermediates, which are removed via recrystallization in ethyl acetate/hexane.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

Method Advantages Limitations
Chlorination of Methyl High precursor availability Risk of over-chlorination
Direct Cyclocondensation Single-step process Limited commercial availability of intermediates

Characterization and Analytical Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.45 (s, 1H, triazolo-H), 7.89 (d, J = 9.6 Hz, 1H, pyridazine-H), 4.72 (s, 2H, CH₂Cl).
  • LC-MS (ESI+) : m/z 217.0 [M+H]⁺, 219.0 [M+H+2]⁺ (Cl isotopic pattern).

Purity and Stability

  • HPLC Purity : >95% (C18 column, acetonitrile/water gradient).
  • Storage : Stable at −20°C for 12 months; decomposes at >100°C.

Q & A

Q. What are the common synthetic routes for preparing 6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine, and how can reaction conditions be optimized for purity?

The compound is typically synthesized via cyclization of 3-chloro-6-hydrazinopyridazine with chloroacetyl chloride in acetic acid under reflux . Key steps include:

  • Precursor preparation : Starting with 3-chloro-6-hydrazinopyridazine, which is reacted with chloroacetyl chloride (2 equivalents) in acetic acid at reflux for 4 hours .
  • Purification : Isolation via precipitation and recrystallization from ethanol/water mixtures .
  • Optimization : Use of protecting groups (e.g., acetate derivatives) to improve yield and reduce side reactions. Reaction temperature and stoichiometric ratios of reagents are critical for minimizing impurities .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks based on chemical shifts (e.g., chloromethyl protons at δ ~4.8 ppm, pyridazine ring protons at δ ~8.0–9.0 ppm) .
    • Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ at m/z 189.0 (C₅H₄Cl₂N₄) .
  • X-ray crystallography : Resolves planar molecular geometry, intramolecular C–H⋯N hydrogen bonds, and π–π stacking interactions (centroid distance: ~3.7 Å) .

Q. What safety precautions are recommended for handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
  • First aid : For skin contact, wash with water for 15+ minutes; seek medical attention if irritation persists. No acute toxicity data are available, so treat as potentially hazardous .

Q. How can researchers functionalize this compound for initial pharmacological screening?

  • Nucleophilic substitution : Replace the chloromethyl group (-CH₂Cl) with amines, thiols, or alkoxides .
  • Derivatization examples :
    • Acetate formation : React with acetic acid to improve lipophilicity .
    • Amino acid conjugation : Attach glycine or alanine via SN2 reactions for enhanced bioavailability .

Advanced Research Questions

Q. What mechanistic insights govern vicarious nucleophilic substitution (VNS) reactions in derivatives of this compound?

  • Reactivity : The chloromethyl group acts as a leaving group, enabling VNS with hard nucleophiles (e.g., hydroxide, amines) under mild conditions .
  • Regioselectivity : Substitution occurs preferentially at the chloromethyl site due to steric and electronic factors, confirmed by DFT calculations .
  • Case study : Reaction with sodium methoxide in DMF at 60°C yields 3-methoxymethyl derivatives with >85% efficiency .

Q. How do crystallographic studies inform structure-activity relationships (SAR) in triazolopyridazine analogs?

  • Key findings :
    • Planarity : The triazolo-pyridazine core is nearly planar (r.m.s. deviation: 0.036 Å), favoring π–π interactions in biological targets .
    • Intermolecular interactions : Dimers formed via C–H⋯N hydrogen bonds and π-stacking influence solubility and aggregation .
  • SAR implications : Substituents at the 3-position (e.g., aryl groups) enhance binding to kinase ATP pockets, as seen in antiproliferative assays .

Q. How can lipophilicity and molecular aggregation be measured and correlated with bioactivity?

  • Experimental methods :

    • LogP determination : Use reversed-phase HPLC (C18 column) with isocratic elution (methanol/water) .
    • Aggregation studies : Dynamic light scattering (DLS) to assess particle size in aqueous buffers .
  • Data correlation :

    DerivativeLogPIC₅₀ (µM)*
    Parent compound1.2>100
    Acetoxymethyl0.845
    Methyltetrazolo1.512
    *Antiproliferative activity against HeLa cells .

Q. What strategies are effective for designing bioactive analogs targeting specific enzymes (e.g., kinases)?

  • Scaffold modification :
    • Heterocycle fusion : Attach pyrazole or oxazole rings to the triazolo core to mimic ATP’s adenine .
    • Substituent tuning : Introduce electron-withdrawing groups (e.g., -CF₃) at the 6-position to enhance kinase inhibition .
  • Case study : 6-(3-Trifluoromethylphenyl) analogs show nanomolar IC₅₀ against EGFR kinase due to improved hydrophobic pocket binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-Chloro-3-(chloromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.